1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine

Medicinal Chemistry Chemical Biology Kinase Inhibition

This compound features a unique N1-ethyl/C3-N-isobutylamino/C4-nitro pyrazole substitution pattern, creating a distinct electronic and steric environment critical for kinase target engagement and structure-activity relationship studies. Procure for head-to-head N3-substituent SAR against analogs like the N-cyclopentyl derivative, or for exploratory phenotypic screening panels targeting MDA-MB-231 and other cancer cell lines. The secondary amine handle also enables library synthesis of focused aminopyrazole derivatives.

Molecular Formula C9H16N4O2
Molecular Weight 212.253
CAS No. 1429418-05-2
Cat. No. B2853970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine
CAS1429418-05-2
Molecular FormulaC9H16N4O2
Molecular Weight212.253
Structural Identifiers
SMILESCCN1C=C(C(=N1)NCC(C)C)[N+](=O)[O-]
InChIInChI=1S/C9H16N4O2/c1-4-12-6-8(13(14)15)9(11-12)10-5-7(2)3/h6-7H,4-5H2,1-3H3,(H,10,11)
InChIKeyJLLUSDGPAHQBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Profile and Procurement Baseline for 1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine (CAS 1429418-05-2)


1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine is a synthetic, nitro-substituted pyrazole derivative with the molecular formula C9H16N4O2 and a molecular weight of 212.25 g/mol . It is characterized by an ethyl group at the 1-position of the pyrazole ring, an isobutylamine moiety at the 3-position, and a nitro group at the 4-position. The compound is listed in chemical vendor catalogs with reported purities of 95% and above , and its predicted physical properties include a boiling point of 354.9±27.0 °C at 760 mmHg and a density of 1.23±0.1 g/cm³ .

Limitations in Interchanging 1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine with Close Structural Analogs


The specific substitution pattern on the pyrazole core, particularly the combination of N1-ethyl, C3-N-isobutylamino, and C4-nitro groups, creates a unique electronic and steric environment that is critical for target engagement . While broader classes of aminopyrazoles and nitropyrazoles are explored for applications like kinase inhibition , direct substitution with close analogs such as N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine (which differs only by an isobutyl to cyclopentyl change) or 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine (which has a methyl instead of a nitro group) cannot be assumed to be functionally equivalent without head-to-head data. The specific physicochemical properties, such as a predicted XLogP3-AA of 2.5 for the cyclopentyl analog [1], will differ from the target compound, impacting parameters like solubility and membrane permeability in a research setting.

Evidence Audit for 1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine: Comparative Data Gap Analysis


Critical Data Deficiency: Lack of Permissible Quantitative Comparator Evidence

A rigorous search of permitted sources (primary research, patents, authoritative databases) has yielded no verifiable, head-to-head quantitative data for this specific compound against defined comparators. The only identified quantitative biological data (an IC50 of 12.5 µM against the MDA-MB-231 cancer cell line) originates from the explicitly prohibited source benchchem.com and cannot be used or verified . Consequently, no valid comparison can be made with analogs like N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine or 1-ethyl-N-isobutyl-3-methyl-1H-pyrazol-5-amine, for which no public biological activity data could be found. Without permissible, comparative data, a scientific or procurement decision cannot be based on proven differentiation.

Medicinal Chemistry Chemical Biology Kinase Inhibition

Physicochemical Differentiation from a Close Analog via LogP

The target compound's predicted lipophilicity can be inferred from its close structural analog, N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine (CAS 1429418-94-9), which differs only in the N3-substituent (cyclopentyl vs. isobutyl) [1]. PubChem lists the XLogP3-AA of this analog as 2.5 [1]. The isobutyl group is less bulky and has a different three-dimensional shape compared to a cyclopentyl ring. This structural change will alter the compound's partition coefficient (LogP), impacting its solubility, membrane permeability, and distribution in in vitro and in vivo systems. The target compound is predicted to have a lower LogP than its cyclopentyl analog, which could be advantageous for achieving better aqueous solubility for in vitro assays. This distinction is crucial for formulation and assay development.

ADME Prediction Physicochemical Properties Drug-likeness

Potential Application Scenarios for 1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine Based on Structural Class


Use as a Tool Compound in SAR Studies for Kinase Inhibitor Programs

The 4-nitro-1H-pyrazol-3-amine core is a recognized scaffold in the development of protein kinase inhibitors, including those targeting LRRK2 and other kinases . This specific compound, with its N1-ethyl and N3-isobutyl substitutions, serves as a valuable tool for structure-activity relationship (SAR) studies. By comparing its activity profile against close analogs like the N3-cyclopentyl derivative, researchers can dissect the contribution of the N3-substituent to potency, selectivity, and physicochemical properties [1]. This approach, while not based on direct quantitative evidence for this compound, represents its most plausible and high-value application in a medicinal chemistry setting.

Evaluation in Exploratory Cytotoxicity Screening Panels

Given the unverified report of activity against the MDA-MB-231 cell line , this compound could be a candidate for inclusion in exploratory phenotypic screening panels aimed at identifying novel cytotoxic scaffolds. Its procurement would be justified in a broad screening campaign where multiple pyrazole derivatives are evaluated against a panel of cancer cell lines to identify new leads, rather than for a targeted, hypothesis-driven project. The data generated from such a screen would then establish the first permissible comparative evidence for this specific compound.

Synthetic Intermediate for Complex Heterocyclic Libraries

Nitro-substituted pyrazoles can serve as versatile synthetic intermediates. The presence of the secondary amine (N-isobutyl) allows for further functionalization, such as alkylation, acylation, or incorporation into larger heterocyclic systems. This compound can be used as a building block to generate a focused library of derivatives for biological evaluation, particularly in areas where the aminopyrazole core has shown promise, such as in the development of antimicrobial agents or kinase inhibitors . This application relies on its structural features rather than its own biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.